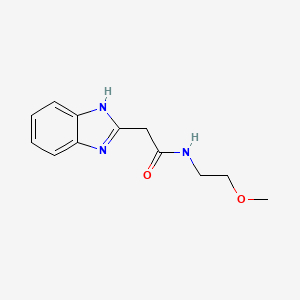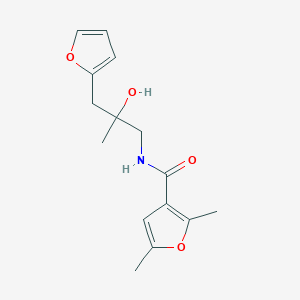![molecular formula C23H18ClNO5S B2876439 (4-氯苯基)[4-(3,4-二甲氧基苯基)-1,1-二氧化-4H-1,4-苯并噻嗪-2-基]甲苯酮 CAS No. 1114850-74-6](/img/structure/B2876439.png)
(4-氯苯基)[4-(3,4-二甲氧基苯基)-1,1-二氧化-4H-1,4-苯并噻嗪-2-基]甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone is a chemical compound with the CAS Number: 116412-83-0 . It has a molecular weight of 276.72 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The IUPAC name for this compound is(4-chlorophenyl)(3,4-dimethoxyphenyl)methanone . The InChI code for this compound is 1S/C15H13ClO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature .科学研究应用
Anticancer Activity
The structural motif of diarylquinoline, which is present in the compound, is known for its potential anticancer properties. Such compounds can interfere with various cellular processes in cancer cells, leading to apoptosis or cell death. The increased lipophilicity due to the dimethoxyphenyl groups could enhance the permeability of the compound across cell membranes, potentially making it a candidate for drug design in cancer therapy .
Antitubercular Properties
Diarylquinoline derivatives have been shown to possess antitubercular activity. This compound, with its specific substitutions, might be researched for its efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound’s ability to target bacterial cell wall synthesis or other vital processes could be a significant area of study .
Antifungal and Antiviral Uses
The compound’s chemical structure suggests that it could have applications in treating fungal and viral infections. Research into its mechanism of action could reveal its potential to inhibit enzymes or proteins essential for the survival of pathogenic fungi and viruses .
Agricultural Chemistry
Compounds with a diarylquinoline substructure have shown a broad array of biological activities that are beneficial in agricultural chemistry. They can act as growth inhibitors for pests or as protective agents for crops against various diseases. The specific physicochemical properties of this compound could be tailored for such applications .
Material Science
Beyond pharmacological activity, diarylquinoline-containing compounds have found applications in functional material chemistry. This particular compound could be studied for its properties related to electronic and photonic materials, given its potential for varied electronic configurations and stability .
Computational Chemistry and Drug Design
The compound’s molecular structure makes it an interesting model for computational studies. Its physicochemical parameters, such as Lipinski’s descriptors, can be calculated to predict its behavior in biological systems. This information is crucial for the design of new drugs, where the compound’s ability to bind to specific targets can be simulated and optimized .
安全和危害
This compound is classified as hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and collecting spillage . In case of ingestion, it is advised not to induce vomiting and to call a doctor or Poison Control Center immediately .
属性
IUPAC Name |
(4-chlorophenyl)-[4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5S/c1-29-19-12-11-17(13-20(19)30-2)25-14-22(23(26)15-7-9-16(24)10-8-15)31(27,28)21-6-4-3-5-18(21)25/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJXQELPNPMKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-(Benzo[d]oxazol-2-yl)piperidin-1-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone](/img/structure/B2876358.png)
![9-cyclohexyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2876360.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2876362.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2876363.png)



![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2876369.png)
![3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2876370.png)
![N-benzyl-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2876371.png)
![1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2876374.png)
![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876378.png)
![2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride](/img/structure/B2876379.png)